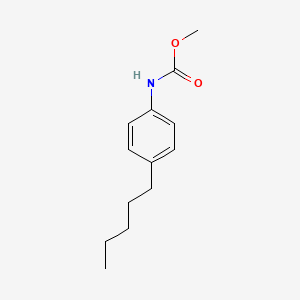

2-Methyl-1-(pentan-2-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

MPZ is a piperazine derivative with potential therapeutic applications. Researchers have explored its use as a scaffold for designing novel drugs. Some studies suggest that modifying the substituents on the piperazine ring can lead to compounds with specific pharmacological activities. For instance, MPZ analogs have been investigated as potential antipsychotic agents, anti-inflammatory drugs, or even anticancer agents .

Neuropharmacology and Receptor Modulation

MPZ interacts with various neurotransmitter receptors, including serotonin (5-HT) receptors. Its structural features allow it to bind to specific receptor subtypes, potentially influencing neurotransmission. Researchers have studied MPZ analogs as ligands for 5-HT receptors, which could have implications for mood disorders, anxiety, and other neurological conditions .

Antiviral and Antimicrobial Properties

MPZ exhibits antiviral activity against certain viruses. It has been investigated for its potential to inhibit viral replication, particularly in RNA viruses. Additionally, its piperazine ring may contribute to antimicrobial effects. Researchers explore MPZ derivatives as potential antiviral agents or as components in combination therapies .

Organocatalysis and Asymmetric Synthesis

The piperazine moiety in MPZ can serve as a chiral auxiliary in asymmetric synthesis. Researchers have utilized MPZ-based catalysts for enantioselective transformations. These catalysts enable the synthesis of complex molecules with high stereochemical purity, making them valuable tools in organic chemistry .

Materials Science and Polymer Chemistry

MPZ-containing polymers have been investigated for their unique properties. Researchers have synthesized copolymers by incorporating MPZ units, leading to materials with improved mechanical strength, thermal stability, or biocompatibility. These polymers find applications in drug delivery, tissue engineering, and coatings .

Forensic Toxicology and Designer Drugs

While MPZ itself is not commonly abused, its analogs have appeared in illicit drug formulations. For instance, 2-Methyl-AP-237 (a related compound) has been detected in street drugs. Forensic laboratories use analytical methods to identify and quantify these substances in biological samples, aiding in drug-related investigations .

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-1-pentan-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-4-5-9(2)12-7-6-11-8-10(12)3/h9-11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDRBKBVYWEETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(pentan-2-yl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

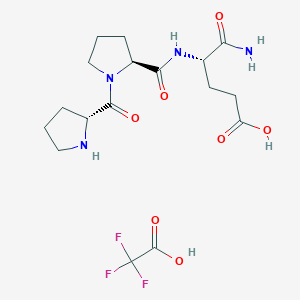

![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)

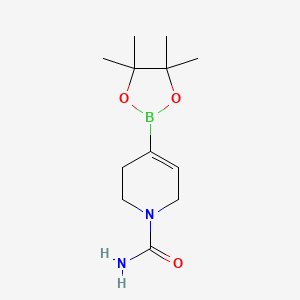

![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)

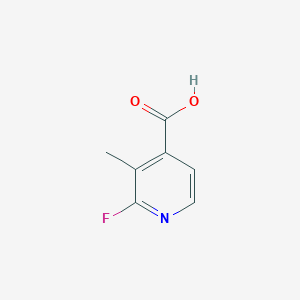

![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)

![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)